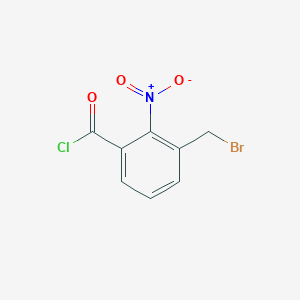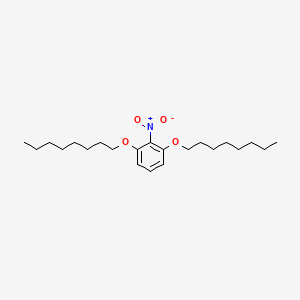
2-Nitro-1,3-bis-octyloxy-benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-1,3-bis-octyloxy-benzene is an organic compound with the molecular formula C22H37NO4 It is characterized by the presence of a nitro group (-NO2) and two octyloxy groups (-OC8H17) attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1,3-bis-octyloxy-benzene typically involves the nitration of 1,3-bis-octyloxy-benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems can help in maintaining the desired temperature and reaction time, thereby improving yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitro-1,3-bis-octyloxy-benzene can undergo various chemical reactions, including:
-
Reduction
Reagents: Common reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Conditions: Reduction reactions are typically carried out under mild conditions to avoid over-reduction.
Products: The primary product is the corresponding amine, 2-amino-1,3-bis-octyloxy-benzene.
-
Substitution
Reagents: Nucleophiles such as alkoxides or amines.
Conditions: Substitution reactions may require elevated temperatures and the presence of a base to facilitate the nucleophilic attack.
Products: Depending on the nucleophile, various substituted derivatives of this compound can be obtained.
Wissenschaftliche Forschungsanwendungen
2-Nitro-1,3-bis-octyloxy-benzene has several applications in scientific research:
-
Chemistry
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in studies involving the reactivity of nitro compounds and their derivatives.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
-
Industry
- Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Nitro-1,3-bis-octyloxy-benzene involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis-octyloxy-benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-1,4-bis-octyloxy-benzene: Similar structure but with different substitution pattern on the benzene ring, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
868071-51-6 |
|---|---|
Molekularformel |
C22H37NO4 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
2-nitro-1,3-dioctoxybenzene |
InChI |
InChI=1S/C22H37NO4/c1-3-5-7-9-11-13-18-26-20-16-15-17-21(22(20)23(24)25)27-19-14-12-10-8-6-4-2/h15-17H,3-14,18-19H2,1-2H3 |
InChI-Schlüssel |
OFEWSXHPFIDSDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)
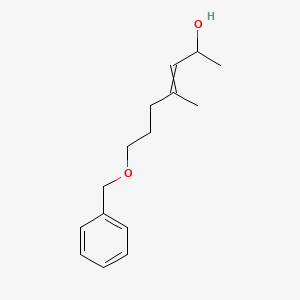

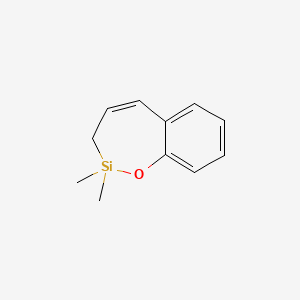
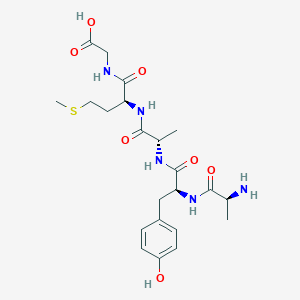
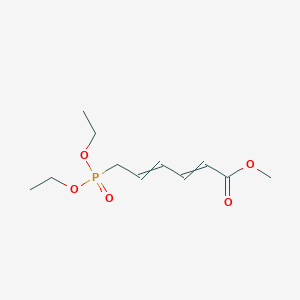
![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
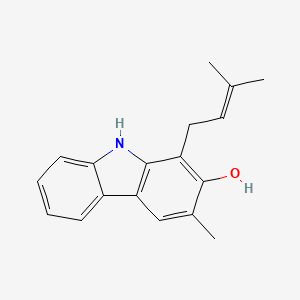
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)
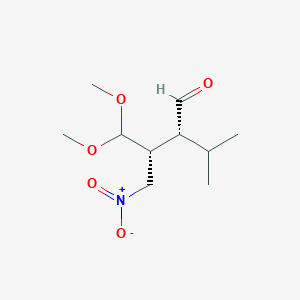
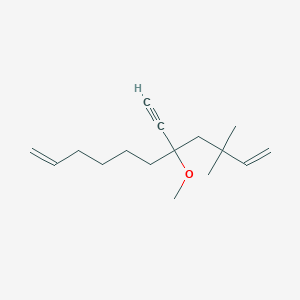
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)

